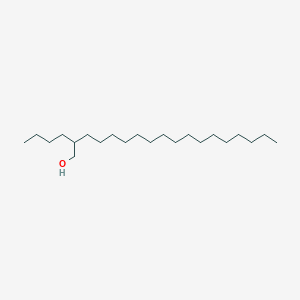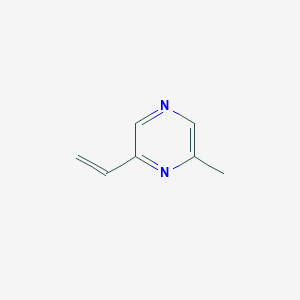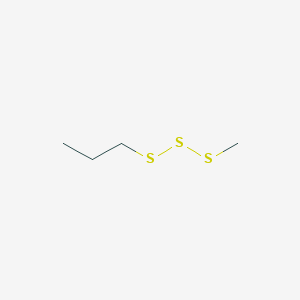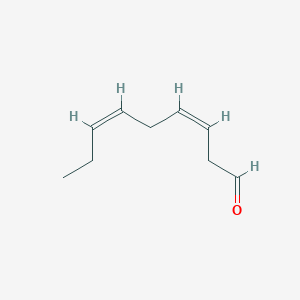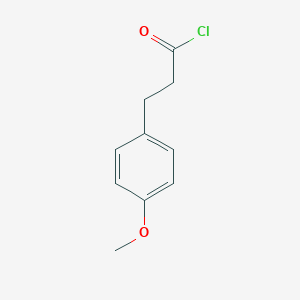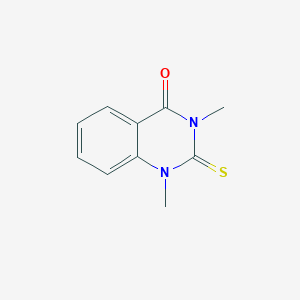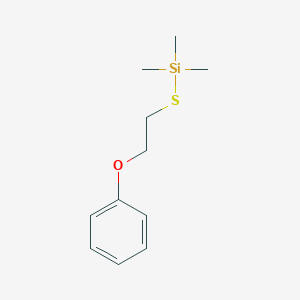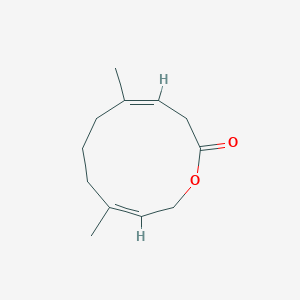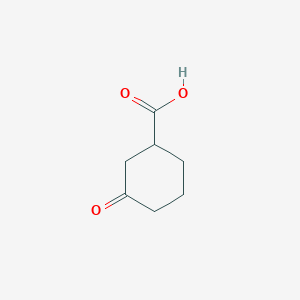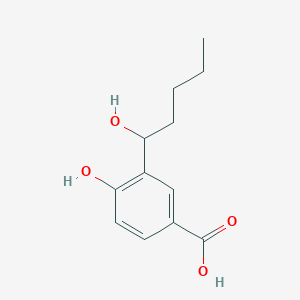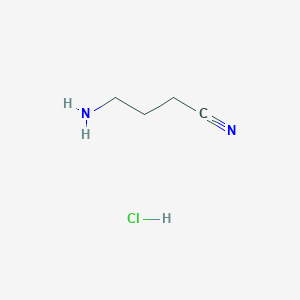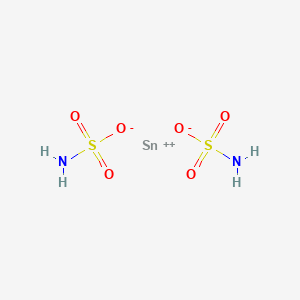
Tin(2+) disulphamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin(2+) disulphamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Tin(2+) disulphamate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Efectos Bioquímicos Y Fisiológicos
Tin(2+) disulphamate has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to possess insecticidal properties and can be used to control pests in crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tin(2+) disulphamate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. In addition, it has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
However, one of the limitations of Tin(2+) disulphamate is that its mechanism of action is not fully understood. In addition, more research is needed to determine its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the study of Tin(2+) disulphamate. One of the future directions is to determine its mechanism of action and identify the specific enzymes and proteins that it targets. This will help in the development of more effective drugs based on this compound.
Another future direction is to study the toxicity and potential side effects of Tin(2+) disulphamate. This will help in determining its safety for use in humans and the environment.
In addition, more research is needed to explore the potential applications of Tin(2+) disulphamate in agriculture and environmental science. This will help in developing more sustainable solutions for pest control and water pollution.
Conclusion
In conclusion, Tin(2+) disulphamate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. It possesses anti-inflammatory and anti-cancer properties and can be synthesized using a simple method. However, more research is needed to determine its mechanism of action, toxicity, and potential applications.
Métodos De Síntesis
Tin(2+) disulphamate is synthesized using a simple method that involves the reaction between tin(II) chloride and ammonium disulphamate in water. The reaction results in the formation of Tin(2+) disulphamate, which can be purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Tin(2+) disulphamate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Tin(2+) disulphamate has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, Tin(2+) disulphamate has been studied for its potential use as a pesticide. It has been shown to possess insecticidal properties and can be used to control pests in crops. In addition, this compound has been studied for its potential use in the preservation of food products.
In environmental science, Tin(2+) disulphamate has been studied for its potential use in the removal of heavy metals from contaminated water. It has been shown to possess the ability to bind with heavy metals and remove them from water, making it a potential solution for water pollution.
Propiedades
Número CAS |
18653-83-3 |
|---|---|
Nombre del producto |
Tin(2+) disulphamate |
Fórmula molecular |
H4N2O6S2Sn |
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
tin(2+);disulfamate |
InChI |
InChI=1S/2H3NO3S.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |
Clave InChI |
ZPRVNEJJMJMSCN-UHFFFAOYSA-L |
SMILES isomérico |
NS(=O)(=O)O[Sn]OS(=O)(=O)N |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+2] |
SMILES canónico |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+2] |
Otros números CAS |
18653-83-3 |
Números CAS relacionados |
5329-14-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



